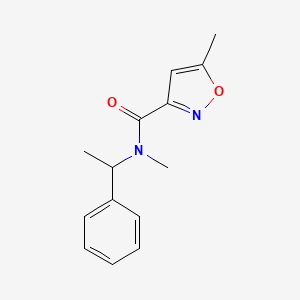
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide (AIEMA) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of isoquinolines and is known to exhibit a variety of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been shown to activate the Nrf2/ARE pathway, which is involved in regulating the expression of antioxidant and detoxification enzymes. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and tyrosine kinase, which are involved in neurotransmission and cell signaling.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been shown to exhibit a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer effects, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has also been shown to exhibit anti-inflammatory and antioxidant properties. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been shown to reduce the production of reactive oxygen species and to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide in lab experiments is its versatility. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide can be used in a variety of assays and models to study different biological processes. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide is also relatively easy to synthesize and purify, which makes it an attractive compound for researchers. However, one of the main limitations of using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide is its potential toxicity. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide. One area of research is to further elucidate the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide and to identify its molecular targets. Another area of research is to explore the potential applications of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide in other fields such as immunology and infectious disease. Finally, future research could focus on developing new derivatives of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide is a synthetic compound that has been widely studied for its potential applications in scientific research. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide exhibits a variety of biochemical and physiological effects, including neuroprotective and anticancer properties. While there are some limitations to using 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide in lab experiments, its versatility and ease of synthesis make it an attractive compound for researchers. Future research could focus on further elucidating the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide and exploring its potential applications in other fields.
Synthesemethoden
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide can be synthesized using a multi-step process that involves the reaction of 2-acetyl-1H-isoquinoline with N-ethyl-N-methylacetamide. The reaction is typically carried out in the presence of a catalyst such as palladium on carbon and requires careful control of reaction conditions such as temperature, pressure, and reaction time. The resulting product can be purified using various chromatographic techniques such as column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-ethyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-17(3)16(20)11-15-14-8-6-5-7-13(14)9-10-18(15)12(2)19/h5-10,15H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBBICHQRLJBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)CC1C2=CC=CC=C2C=CN1C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-N-[[2-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7566328.png)
![N-[1-(2-fluorophenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566333.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-methoxypiperidine-1-carboxamide](/img/structure/B7566337.png)

![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)


![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)
![4-fluoro-3-(methanesulfonamido)-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B7566368.png)


![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
